![molecular formula C20H16F6N4O2S B2477082 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-87-6](/img/structure/B2477082.png)
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents . Fluoroquinolones are broadly and effectively used in clinics for infectious diseases . They possess excellent activities against Gram-negative bacteria and relatively moderate activities against Gram-positive bacteria .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar fluoroquinolone derivatives with piperazinyl moieties at the C7 position have been synthesized and their inhibition of bacterial pathogens has been studied .Aplicaciones Científicas De Investigación
Antibacterial Activity and Efflux Pump Inhibition
Studies have shown that 1,8-naphthyridine derivatives, such as 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine, demonstrate potential antibacterial activity. Particularly, these compounds have been evaluated for their ability to inhibit efflux pumps in multi-resistant Staphylococcus aureus strains. The inhibition of TetK and MepA efflux pumps by these derivatives suggests their role in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020), (Oliveira-Tintino et al., 2021).
Anticancer Potential
1-Benzhydryl-sulfonyl-piperazine derivatives, closely related to this compound, have been explored for their efficacy in inhibiting breast cancer cell proliferation. These studies indicate a potential avenue for the use of similar compounds in cancer therapy, particularly in targeting specific cell lines like MDA-MB-231 (Kumar et al., 2007).
Antimicrobial Activity
The synthesis and evaluation of 1,8-naphthyridine derivatives have shown marked activity against Mycobacterium tuberculosis, suggesting their potential role as antimycobacterial agents. This highlights the versatility of these compounds in addressing different types of microbial infections (Ferrarini et al., 1998).
Serotonin Receptor Antagonism
Compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, closely related to the chemical , have been evaluated for their role as serotonin 5-HT3 receptor antagonists. This suggests a potential application in the treatment of conditions influenced by serotonin levels, such as gastrointestinal disorders (Mahesh et al., 2004).
Crystal Structure and Molecular Docking
Research on similar compounds has delved into their crystal structures and molecular docking, providing insights into their molecular interactions and potential pharmacological applications. Understanding these aspects is crucial for drug design and synthesis (Kumar et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are key for DNA replication in bacteria, making them crucial targets for antimicrobial agents .
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts the process of DNA replication within the bacterial cells, leading to cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts this pathway, preventing the bacteria from replicating . The downstream effect is a reduction in bacterial population and potentially the eradication of the bacterial infection .
Result of Action
The compound’s action results in the death of bacterial cells by inhibiting key enzymes required for DNA replication . This leads to a decrease in the bacterial population, helping to combat bacterial infections .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the accumulation of similar compounds in cells . Additionally, the presence of efflux transporters in bacteria can reduce the compound’s effectiveness . Understanding these factors can help in the development of more effective antimicrobial agents.
Propiedades
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGRRAPWJMZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

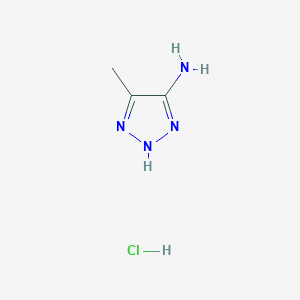
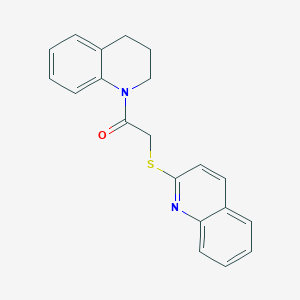


![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
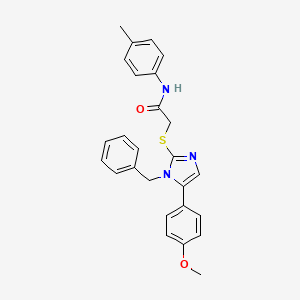
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
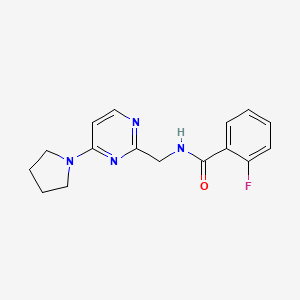
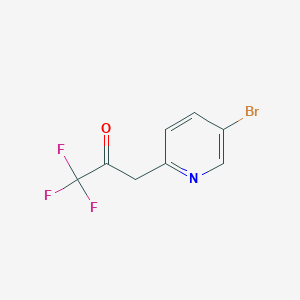
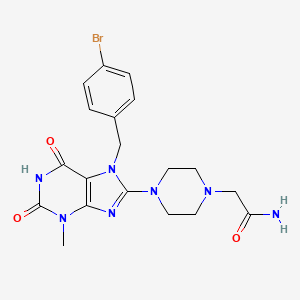
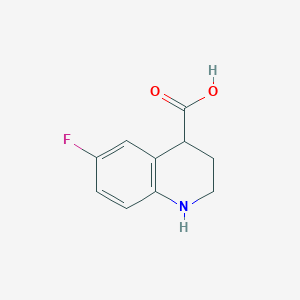
![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
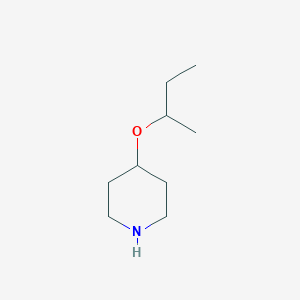
![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)